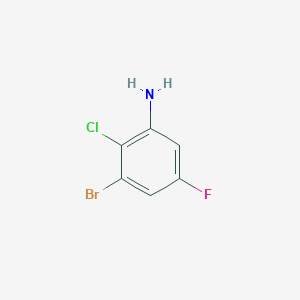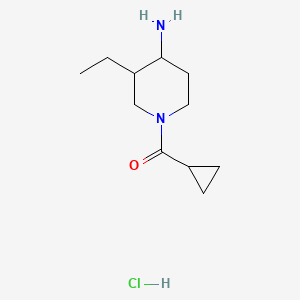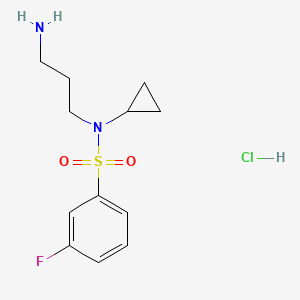
3-Bromo-2-chloro-5-fluoroaniline
Overview
Description
3-Bromo-2-chloro-5-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is a solid at room temperature and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions often involve the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling is also common, where boron reagents are used to introduce the halogen atoms .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-5-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., PdCl2(dppf)), boronic acids , and bases like potassium carbonate in solvents such as dimethylformamide .
Major Products:
Substitution Reactions: Products depend on the nucleophile used, often resulting in substituted aniline derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-5-fluoroaniline is widely used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer agents and antimicrobial drugs .
Industry: In the industrial sector, it is used in the production of dyes and pigments , as well as in the development of advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluoroaniline in biological systems is primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself may not have direct biological activity but contributes to the formation of molecules that target specific enzymes or receptors in the body .
Comparison with Similar Compounds
- 3-Bromo-2-fluoroaniline
- 3-Bromo-5-chloroaniline
- 2-Bromo-4-chloro-1-fluorobenzene
Uniqueness: 3-Bromo-2-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated anilines .
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMWJRUAGKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729385 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187929-81-3 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)



methanol](/img/structure/B1376583.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)




![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
![1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B1376594.png)
